molecular formula C9H10N4S B13683846 1-Benzyl-5-(methylthio)-1H-tetrazole

1-Benzyl-5-(methylthio)-1H-tetrazole

Cat. No.: B13683846
M. Wt: 206.27 g/mol
InChI Key: SUFHCLMHAYIOEU-UHFFFAOYSA-N
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Description

1-Benzyl-5-(methylthio)-1H-tetrazole is a synthetic organic heterocyclic compound of significant interest in advanced chemical research and development. This compound features a five-membered ring consisting of four nitrogen atoms and one carbon atom, substituted with a benzyl group on a nitrogen atom and a methylthio (methylsulfide) group on the carbon atom. Tetrazole derivatives are widely recognized as valuable bioisosteres for carboxylic acids and other functional groups, making them crucial scaffolds in medicinal chemistry. In research applications, the methylthio substituent on the tetrazole ring is particularly valuable. Scientific studies on analogous 5-(methylthio)tetrazoles have demonstrated that this group enables photoinduced denitrogenation reactions, facilitating intramolecular 1,3-dipolar cycloadditions to form complex polycyclic pyrazolines . This reaction pathway is a powerful tool for the carboamination of alkenes and the concise synthesis of natural product alkaloids. The benzyl group offers a handle for further functionalization and can modulate the compound's lipophilicity and electronic properties. As a heterocyclic building block, this compound is For Research Use Only. It is intended for use in laboratory research, such as in the synthesis of novel pharmaceutical candidates, the development of new synthetic methodologies, and materials science. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-methylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-14-9-10-11-12-13(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHCLMHAYIOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 5 Methylthio 1h Tetrazole and Functional Analogs

Foundational Strategies for 1,5-Disubstituted Tetrazole Core Synthesis

The construction of the 1,5-disubstituted tetrazole scaffold is a cornerstone in the synthesis of the target compound. The two primary approaches involve the [3+2] cycloaddition of azides with nitriles and the utilization of thiosemicarbazide (B42300) as a key building block.

[3+2] Cycloaddition Reactions Utilizing Azides and Nitriles

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a powerful and widely employed method for the formation of the tetrazole ring. nih.gov In the context of 1-benzyl-5-(methylthio)-1H-tetrazole synthesis, this can be envisioned through the reaction of benzyl (B1604629) azide with methyl thiocyanate (B1210189).

A general protocol for the synthesis of 5-Aryl-Thio-1H-Tetrazole derivatives involves a two-step process. ijrar.com The first step is the formation of an aralkyl thiocyanate from an aralkyl halide and potassium thiocyanate. ijrar.com Subsequently, the aralkyl thiocyanate undergoes a cycloaddition reaction with sodium azide, catalyzed by sulfamic acid (NH₂SO₃H), an environmentally benign and inexpensive Lewis acid catalyst. ijrar.com This methodology can be adapted for the synthesis of the target compound by using benzyl chloride and methyl thiocyanate as starting materials.

A patent describes a method for producing 5-substituted tetrazoles by reacting methyl thiocyanate with sodium azide in the presence of a catalyst, such as a quaternary ammonium (B1175870) salt like benzyl triethyl ammonium bromide. google.com The reaction is typically carried out in an aromatic solvent like toluene (B28343) under reflux conditions. google.com

Table 1: [3+2] Cycloaddition for 5-Substituted-Thio-1H-Tetrazoles

Aralkyl Halide Thiocyanate Intermediate Final Product Catalyst Yield (%) Reference
3-Methoxybenzyl iodide 3-Methoxybenzyl thiocyanate 5-[(3-Methoxybenzyl)thio]-1H-tetrazole NH₂SO₃H Not Specified ijrar.com
Benzyl chloride Benzyl thiocyanate 5-(Benzylthio)-1H-tetrazole Not Specified Not Specified google.com
4-Chlorobenzyl halide 4-Chlorobenzyl thiocyanate 5-[(4-Chlorobenzyl)thio]-1H-tetrazole NH₂SO₃H 81 ijrar.com

Note: The yields for the synthesis of 5-(benzylthio)-1H-tetrazole were not explicitly stated in the provided search result.

Approaches Involving Thiosemicarbazide and Alkylation

An alternative and classical approach to the synthesis of 5-thio-substituted tetrazoles involves the use of thiosemicarbazide. This method allows for the direct incorporation of the sulfur atom at the 5-position of the tetrazole ring.

A well-documented procedure for the synthesis of 5-benzylthio-1H-tetrazole starts with the reaction of thiosemicarbazide with benzyl chloride in ethanol (B145695) at reflux. prepchem.com The resulting intermediate is then treated with sodium nitrite (B80452) in an aqueous solution to facilitate the cyclization and formation of the tetrazole ring. prepchem.com The final product is obtained after extraction and recrystallization. prepchem.com

Table 2: Synthesis of 5-Benzylthio-1H-tetrazole from Thiosemicarbazide

Reactant 1 Reactant 2 Reagent for Cyclization Solvent Reaction Time Yield Reference

Note: The specific yield for this reaction was not provided in the search result.

This foundational 5-benzylthio-1H-tetrazole can then be subjected to alkylation to introduce the methyl group, although this approach can lead to a mixture of N1 and N2 isomers.

Regioselective Introduction of the Methylthio Substituent at the 5-Position

Once the 1-benzyl-1H-tetrazole core is established, or concurrently with its formation, the methylthio group must be introduced at the 5-position. This can be achieved through several regioselective strategies.

Direct Alkylation and Thioetherification Protocols

A common strategy involves the direct alkylation of a 1-benzyl-1H-tetrazole-5-thiol intermediate. The synthesis of 1-substituted-1H-tetrazole-5-thiones can be achieved from the corresponding isothiocyanates. researchgate.net These thiones can then be S-alkylated to yield the desired 5-thioether. A one-pot synthesis of 1-substituted 5-alkyl(aryl)sulfanyltetrazoles has been developed from organic isothiocyanates, sodium azide, and alkyl or aryl halides.

Nucleophilic Substitution Reactions in 5-Position Functionalization

An alternative approach involves the nucleophilic substitution of a suitable leaving group at the 5-position of a pre-formed 1-benzyl-1H-tetrazole. For instance, a 5-halo-1-benzyl-1H-tetrazole could react with a methyl mercaptide salt (e.g., sodium thiomethoxide) to yield the target compound. This method allows for the late-stage introduction of the methylthio group.

Catalytic Systems in this compound Synthesis

The use of catalysts can significantly improve the efficiency, selectivity, and reaction conditions for the synthesis of 1,5-disubstituted tetrazoles.

In the context of the [3+2] cycloaddition, Lewis acids such as sulfamic acid have been shown to effectively catalyze the reaction between thiocyanates and sodium azide. ijrar.com Phase-transfer catalysts, like quaternary ammonium salts (e.g., benzyl triethyl ammonium bromide), are also employed to facilitate the reaction between the organic and inorganic reactants in a biphasic system. google.com

For the alkylation of the tetrazole ring, the choice of base and solvent can influence the regioselectivity (N1 vs. N2 alkylation). While not explicitly a catalytic system in the traditional sense, the reaction conditions play a crucial role in directing the outcome of the synthesis.

Recent advancements have explored the use of transition metal catalysts for tetrazole synthesis. For example, a Cobalt(II) complex has been reported to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. acs.org While not specifically demonstrated for the synthesis of this compound, such catalytic systems hold promise for developing more efficient and milder synthetic routes.

Table 3: Mentioned Compounds

Compound Name
This compound
5-(Benzylthio)-1H-tetrazole
Benzyl azide
Methyl thiocyanate
Thiosemicarbazide
Benzyl chloride
Sodium nitrite
Potassium thiocyanate
Sulfamic acid
Benzyl triethyl ammonium bromide
Sodium azide
1-Benzyl-1H-tetrazole-5-thiol
5-Halo-1-benzyl-1H-tetrazole
Sodium thiomethoxide
3-Methoxybenzyl iodide
3-Methoxybenzyl thiocyanate
5-[(3-Methoxybenzyl)thio]-1H-tetrazole
4-Chlorobenzyl halide
4-Chlorobenzyl thiocyanate
5-[(4-Chlorobenzyl)thio]-1H-tetrazole
4-tert-Butylbenzyl halide
4-tert-Butylbenzyl thiocyanate

Homogeneous Catalyst Applications

Homogeneous catalysis offers a powerful avenue for the synthesis of tetrazole derivatives under mild conditions. These reactions typically involve the [3+2] cycloaddition of an azide to a nitrile or related functional group, facilitated by a soluble catalyst. Lewis acids are particularly effective in activating the nitrile group towards nucleophilic attack by the azide.

Organotin compounds, such as those generated in situ from tributyltin alkoxides and trimethylsilyl (B98337) azide (TMSN₃), have been shown to efficiently catalyze the formation of 5-substituted 1H-tetrazoles from various nitriles. The mechanism involves the formation of a tributyltin azide intermediate, which then participates in the cycloaddition. Cobalt(II) complexes with tetradentate ligands have also been identified as effective homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles. acs.org Detailed mechanistic studies have isolated cobalt(II)-diazido intermediates, confirming their role in the catalytic cycle. While not specifically detailed for this compound, these catalytic systems are broadly applicable to the synthesis of 5-substituted tetrazoles, which are key intermediates.

Table 1: Examples of Homogeneous Catalysis in Tetrazole Synthesis

Catalyst System Reactants Solvent Temperature (°C) Yield (%)
Tributyltin Alkoxide / TMSN₃ Benzonitrile Toluene 110 High
Cobalt(II) Complex / NaN₃ Aryl Nitriles DMF 120 Good

Heterogeneous Catalysis, Including Nanoparticle Mediated Routes

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on heterogeneous catalysts, particularly those mediated by nanoparticles. These catalysts offer high surface-area-to-volume ratios, enhanced reactivity, and facile recovery, often using an external magnet for iron-based nanoparticles. rsc.org

A wide array of nanomaterials has been successfully employed for the synthesis of tetrazole derivatives. rsc.orgnih.gov These include:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often coated with silica (B1680970) and functionalized with catalytic groups (e.g., copper complexes, sulfonic acids), are widely used. nih.govnih.govresearchgate.net Their magnetic nature allows for easy separation from the reaction mixture. For instance, a novel catalyst, Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II), has demonstrated high efficiency in aqueous media for synthesizing both 1-substituted and 5-substituted 1H-tetrazoles. nih.gov

Zinc Oxide (ZnO) Nanoparticles: Acting as efficient and recyclable heterogeneous Lewis acid catalysts, ZnO nanoparticles facilitate the [3+2] cycloaddition to form 5-substituted-1H-tetrazoles in high yields. amerigoscientific.com Doping ZnO with other metals, such as silver, can even enable photo-triggered synthesis at room temperature. nih.govamerigoscientific.com

Boehmite (γ-AlOOH) Nanoparticles: The hydrophilic surface and high concentration of hydroxyl groups make boehmite an excellent support for catalyst immobilization, promoting reactions in green solvents. nih.govamerigoscientific.com

Mesoporous Silica: Materials like MCM-41 provide a high surface area for catalysis. An MCM-41 type silica, OSU-6, has been used as a metal-free, heterogeneous catalyst for the synthesis of 5-aryl-1H-tetrazoles.

These methods are generally applied to the synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide source, or 1-substituted tetrazoles from amines, an orthoformate, and an azide. nih.govnih.gov

Table 2: Selected Heterogeneous Nanocatalysts for Tetrazole Synthesis

Catalyst Tetrazole Type Reactants Solvent Conditions Yield (%) Ref
Fe₃O₄@tryptophan–La 5-substituted Aromatic nitrile, NaN₃ Neat 130 °C High nih.gov
Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) 1-substituted Aniline, TEOF, NaN₃ Water 40 °C 97 nih.gov
ZnO Nanoparticles 5-substituted Nitrile, NaN₃ DMF 120 °C 88-96 amerigoscientific.com
Ag-doped ZnO nanorods 1,5-disubstituted Aldehyde, NaN₃, etc. N/A RT, light 97 nih.govamerigoscientific.com
NiO Nanoparticles 1,5-disubstituted Tetrazolate salt, Benzyl bromide N/A N/A Excellent sid.ir

Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. For the synthesis of 1,5-disubstituted tetrazoles, the Ugi-azide reaction is the most prominent and powerful MCR strategy. scielo.org.mxmdpi.com

The Ugi-azide reaction is a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide source (typically hydrazoic acid or TMSN₃). The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the azide anion. A subsequent intramolecular 1,5-dipolar electrocyclization yields the stable 1,5-disubstituted tetrazole ring. scielo.org.mx This method allows for significant structural diversity, as each of the four components can be varied. beilstein-journals.orgnih.gov To construct a compound like this compound via an MCR, one would conceptually use precursors that install the benzyl and methylthio groups, although this specific combination is not directly reported. However, the synthesis of numerous functional analogs is well-established. scielo.org.mxmdpi.com

Table 3: Scope of the Ugi-Azide Reaction for 1,5-Disubstituted Tetrazoles

Amine Component Aldehyde Component Isocyanide Component Conditions Yield Range (%) Ref
Aryl-ethanamines Various Aldehydes Cyclohexyl, t-Butyl MeOH, rt 70-94 scielo.org.mx
Cyclohexylamine, Allylamine Heptaldehyde t-Butyl, Cyclohexyl Ultrasound, Solvent-free 39-55 mdpi.com
Propargylamine Benzaldehydes Cyclohexyl, t-Butyl TFE, rt Low to Moderate beilstein-journals.orgnih.gov
Various amines Various aldehydes Various isocyanides Water, TTAB catalyst 43-56 mdpi.com

Synthesis of Precursors and Intermediates Relevant to this compound

The synthesis of the target compound logically proceeds through the formation and subsequent reaction of key precursors. The most direct pathway involves the S-alkylation of 1-benzyl-1H-tetrazole-5-thiol . This intermediate, in turn, can be synthesized from the reaction of benzyl isothiocyanate with sodium azide. Alternatively, the synthesis can start from other key building blocks like benzyl azide .

Synthesis of 1-Benzyl-1H-tetrazole-5-thiol: This key intermediate can be prepared by the cycloaddition of an azide to benzyl isothiocyanate. The reaction of benzyl isothiocyanate with sodium azide in the presence of a catalyst or in a suitable solvent system yields the corresponding tetrazole-5-thiolate salt, which upon acidification gives the thiol.

Synthesis of Benzyl Azide: Benzyl azide is a crucial precursor for introducing the N-benzyl group. It is commonly synthesized via the nucleophilic substitution of benzyl bromide with sodium azide. chemicalbook.comchemicalbook.comchemspider.com The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, providing the product in high yield after aqueous workup. chemspider.com

Synthesis of Methyl Isothiocyanate (MITC): This precursor provides the methylthio group. One common laboratory and industrial synthesis involves the reaction of methylamine (B109427) with carbon disulfide, often in the presence of a base, to form a methyldithiocarbamate salt. orgsyn.orggoogle.com Subsequent decomposition or oxidation of this intermediate, for example with ethyl chlorocarbonate or hydrogen peroxide, yields methyl isothiocyanate. orgsyn.orggoogle.comwikipedia.org

Advanced Functionalization of the Benzyl Moiety in 1-Substituted Tetrazoles

After the construction of the core 1-benzyl-tetrazole scaffold, further diversification can be achieved by chemically modifying the benzyl group. The aromatic ring of the benzyl moiety is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Research into the structure-activity relationships of N-benzyl-tetrazole derivatives has demonstrated that various substituents can be tolerated on the benzyl ring. nih.gov A study on N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine analogs showed that both electron-withdrawing and electron-donating groups could be successfully incorporated onto the benzyl moiety. Potency was often enhanced with ortho-substitution on the benzyl ring. This indicates that standard aromatic functionalization reactions such as nitration, halogenation, and Friedel-Crafts reactions can be applied to the benzyl group of a 1-benzyltetrazole, provided the tetrazole ring and other functional groups are stable under the reaction conditions.

Another advanced strategy involves C-H deprotonation. While functionalization at the C5 position of the tetrazole ring is common, it is also possible to functionalize the benzylic CH₂ group under specific conditions, or more commonly, the aromatic C-H bonds using directed metalation strategies. acs.org

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 5 Methylthio 1h Tetrazole

Oxidative Transformations of the Methylthio Group to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of 1-benzyl-5-(methylthio)-1H-tetrazole is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These transformations are significant as they modulate the electronic properties of the tetrazole ring, with the sulfone group acting as a strong electron-withdrawing substituent. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established area of organic chemistry. acsgcipr.orgderpharmachemica.com

Selective oxidation to the sulfoxide (B87167) can often be achieved by using one equivalent of an oxidizing agent under controlled temperature conditions, while the use of excess oxidant typically leads to the fully oxidized sulfone. derpharmachemica.com Common reagents for these transformations include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (B1194676) (known as Oxone®). nih.govorganic-chemistry.orgmdpi.commdpi.comorganic-chemistry.org For instance, various sulfides have been efficiently oxidized to sulfoxides using hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.gov Similarly, m-CPBA is widely used for the oxidation of sulfides to both sulfoxides and sulfones. derpharmachemica.comorganic-chemistry.org The choice of oxidant and reaction conditions is critical to prevent overoxidation. nih.gov

TransformationStarting MaterialTypical ReagentsProduct
Sulfide to SulfoxideThis compoundm-CPBA (1 equiv.) or H₂O₂1-Benzyl-5-(methylsulfinyl)-1H-tetrazole
Sulfide to SulfoneThis compoundm-CPBA (>2 equiv.) or Oxone®1-Benzyl-5-(methylsulfonyl)-1H-tetrazole

Reductive Pathways Involving the Tetrazole Ring System

The tetrazole ring is a highly stable aromatic heterocycle and is notably resistant to chemical reduction. nih.gov This stability is a key feature of the tetrazole moiety. Under typical reducing conditions, such as catalytic hydrogenation, other functional groups within a molecule can be reduced while leaving the tetrazole ring intact. msu.edu For example, electrophilic nitration and Friedel-Crafts acylation introduce deactivating substituents onto an aromatic ring, which can subsequently be reduced to electron-donating amino and alkyl groups, respectively, without affecting the tetrazole core. msu.edu This inherent resistance to reduction makes the tetrazole ring a reliable scaffold in multistep synthetic sequences involving reductive transformations elsewhere in the molecule. nih.gov

Electrophilic and Nucleophilic Substitution Dynamics on the Tetrazole and Benzyl (B1604629) Moieties

The reactivity of this compound towards substitution reactions differs significantly between the benzyl and tetrazole moieties.

Benzyl Moiety: The benzyl group can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. uci.edumasterorganicchemistry.com The tetrazole ring, being electron-withdrawing, acts as a deactivating group and a meta-director for these substitutions on the phenyl ring. msu.eduuci.edu Consequently, electrophilic attack will preferentially occur at the meta-position of the benzene (B151609) ring, and the reactions will require harsher conditions compared to unsubstituted benzene.

Tetrazole Moiety: The tetrazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the four nitrogen atoms. However, the nitrogen atoms can act as nucleophiles. The alkylation of 5-substituted 1H-tetrazoles is a common reaction, which can lead to a mixture of 1,5- and 2,5-disubstituted products, with the regioselectivity influenced by the reaction mechanism and steric factors. rsc.org Nucleophilic substitution directly on the carbon atom (C5) of the tetrazole ring is challenging. However, functionalization can be achieved through indirect methods. For instance, related 1-aryl-tetrazoles can be brominated at the C5 position using N-bromosuccinimide, and the resulting 5-bromotetrazole can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form a new carbon-carbon bond. nih.gov This two-step sequence allows for the formal nucleophilic substitution of a variety of groups at the C5 position.

Photoinduced Denitrogenation Reactions and Nitrile Imine Generation

One of the most characteristic reactions of 2,5-disubstituted tetrazoles is their photoinduced fragmentation. dntb.gov.ua Upon irradiation with UV light, typically at a wavelength of 254 nm, these tetrazoles undergo a 1,3-dipolar cycloelimination reaction, extruding a molecule of nitrogen (N₂) to generate a highly reactive nitrile imine intermediate. nih.govresearchgate.netnih.gov This photochemical transformation is a clean and efficient method for producing nitrile imines in situ. acs.orgresearchgate.net

For tetrazoles lacking an aryl substituent, such as this compound, this photodenitrogenation is facilitated by the presence of the methylthio group. researchgate.net The thioether substituent red-shifts the UV absorbance of the tetrazole, enabling the photoinduced reaction to proceed efficiently, a transformation that is otherwise difficult for tetrazoles without at least one aryl group attached to the core structure that will form the nitrile imine. researchgate.net The resulting intermediate would be N-benzyl-C-(methylthio)nitrile imine.

Intramolecular 1,3-Dipolar Cycloaddition Reactions Involving Tetrazole Intermediates

Once generated, the nitrile imine intermediate is a versatile 1,3-dipole that can readily participate in cycloaddition reactions. researchgate.netchim.itoup.com If a suitable dipolarophile, such as an alkene or alkyne, is present elsewhere in the molecule, the nitrile imine can undergo a rapid intramolecular 1,3-dipolar cycloaddition. researchgate.net

This strategy has been effectively demonstrated in closely related 2-alkenyl-5-(methylthio)tetrazoles. researchgate.netrsc.org Upon photoinduced denitrogenation, the resulting nitrile imine undergoes an intramolecular cycloaddition with the tethered alkene, leading to the stereoselective synthesis of polycyclic pyrazoline products. researchgate.net This process, which forms C-C and C-N bonds concurrently, is a powerful method for constructing complex nitrogen-containing heterocycles. researchgate.net While not demonstrated specifically for the 1-benzyl isomer, this reactivity pathway is the expected fate for a nitrile imine generated from a this compound derivative bearing an unsaturated tether.

researchgate.netrsc.org
Starting MaterialReaction ConditionsIntermediateFinal ProductYield
5-(Methylthio)-2-(pent-4-enyl)-2H-tetrazoleUV irradiation (254 nm), MeCNN-(pent-4-enyl)-C-(methylthio)nitrile iminePolycyclic pyrazoline96%

Electronic and Steric Effects of Substituents on Reaction Kinetics and Selectivity

The kinetics and selectivity of the reactions of this compound are highly influenced by electronic and steric factors.

Electronic Effects:

As noted previously, the methylthio group plays a crucial electronic role in the photodenitrogenation reaction by red-shifting the tetrazole's UV absorbance, thereby enabling the reaction for non-aryl substituted systems. researchgate.net

Oxidation of the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group would dramatically alter the electronic landscape. These strongly electron-withdrawing groups would increase the acidity of any N-H protons (in the parent 1H-tetrazole) and deactivate the tetrazole ring towards further oxidation, while potentially activating the C5 position for nucleophilic attack.

The electron-withdrawing nature of the 1-(5-(methylthio)-1H-tetrazol-1-yl)methyl substituent on the benzene ring deactivates it towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. msu.edu

Steric Effects:

Steric hindrance can play a significant role in the reactivity of tetrazole derivatives. For example, in cycloaddition reactions involving nitrile imines generated from tetrazoles, bulky substituents near the reaction center can slow down the reaction rate. oup.com A study showed that a 5-(2-tolyl)tetrazole was sluggish in a cycloaddition reaction, likely due to the steric bulk of the ortho-methyl group. oup.com

In substitution reactions on the benzyl group, steric hindrance from the tetrazole moiety could influence the regioselectivity of the attack, although electronic effects are typically dominant in determining ortho/para versus meta direction.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 5 Methylthio 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To provide a thorough analysis, specific chemical shift values (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities from ¹H NMR and ¹³C NMR spectra of 1-Benzyl-5-(methylthio)-1H-tetrazole would be required. This data is essential for the unambiguous assignment of each proton and carbon atom in the molecule, confirming the connectivity of the benzyl (B1604629) and methylthio groups to the tetrazole ring at the N1 and C5 positions, respectively. Without these experimental spectra, a detailed chemical shift analysis is not possible.

Vibrational Spectroscopy for Molecular Fingerprinting

A complete vibrational analysis would necessitate access to Fourier Transform Infrared (FT-IR) and Raman spectra of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments

Specific absorption frequencies (in cm⁻¹) from an FT-IR spectrum would be needed to identify the characteristic vibrational modes of the molecule. This would include the stretching and bending vibrations of the C-H bonds in the benzyl and methyl groups, the C=C and C-H vibrations of the aromatic ring, the N=N and C-N vibrations of the tetrazole ring, and the C-S stretching vibration.

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman shifts (in cm⁻¹) would be crucial for identifying symmetric vibrations and other modes that are weak or absent in the FT-IR spectrum, providing a more complete picture of the molecule's vibrational fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorbance Properties

To discuss the electronic properties, the UV-Vis absorption spectrum of this compound would be necessary. This would reveal the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε), which are indicative of the electronic transitions (e.g., π→π* and n→π*) within the molecule, particularly those involving the aromatic phenyl ring and the tetrazole heterocycle.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about a molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure of a compound. It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact position of each atom can be determined.

For this compound, this analysis would provide:

Precise Bond Lengths: The distances between the covalently bonded atoms, such as the C-N and N-N bonds within the tetrazole ring, the N-CH₂ bond of the benzyl group, and the C-S and S-CH₃ bonds of the methylthio group.

Precise Bond Angles: The angles formed between adjacent bonds, which define the geometry of the molecule.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the benzyl and methylthio groups relative to the tetrazole ring.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Without experimental data, a data table of these parameters cannot be generated.

Powder X-ray diffraction is a rapid analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint of the compound's crystalline phase.

A PXRD analysis of this compound would be used to:

Identify the Crystalline Phase: Confirm that the synthesized material is a crystalline solid and not amorphous.

Assess Sample Purity: Detect the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Monitor Phase Transitions: Study changes in the crystal structure as a function of temperature or pressure.

The data from a PXRD experiment is typically presented in a table listing the diffraction angles (2θ) and their corresponding intensities. As no experimental PXRD pattern for this compound has been published, this information is not available.

Theoretical and Computational Chemistry Studies on 1 Benzyl 5 Methylthio 1h Tetrazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For tetrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to analyze their conformational, structural, and vibrational characteristics. pnrjournal.com

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For a molecule like 1-benzyl-5-(methylthio)-1H-tetrazole, with its flexible benzyl (B1604629) and methylthio groups, multiple conformations are possible. A potential energy surface (PES) scan is performed to explore these possibilities and identify the minimum energy conformers. pnrjournal.com

In a study on the tautomer 5-(benzylthio)-1H-tetrazole, conformational analysis was performed to identify the most stable geometric structure. pnrjournal.com A similar approach for this compound would involve rotating the key dihedral angles—specifically around the C-S, S-CH2, and CH2-phenyl bonds—to map out the conformational energy landscape and identify the global minimum, which represents the most stable conformation of the molecule.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectra can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

For 5-(benzylthio)-1H-tetrazole, DFT calculations have been used to determine its harmonic vibrational frequencies, which were found to be in good agreement with experimental FT-IR and FT-Raman spectra. pnrjournal.com For instance, characteristic peaks for the tetrazole group are typically observed between 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The C-S stretching vibrations in this tautomer were predicted in the 445-465 cm⁻¹ region. pnrjournal.com A similar computational analysis of this compound would provide a predicted vibrational spectrum, aiding in its experimental characterization.

Table 1: Predicted vs. Experimental Vibrational Frequencies for 5-(benzylthio)-1H-tetrazole

Vibrational Mode Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹)
N=N stretching 1329.03 Not specified Not specified
CH₂ scissoring 1432 1432 Not specified

This table is based on data for the tautomer 5-(benzylthio)-1H-tetrazole and serves as an example of the type of data generated in such studies. pnrjournal.com

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another important tool that illustrates the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other species. For tetrazole derivatives, MEP analysis can pinpoint the nitrogen atoms of the tetrazole ring as potential sites for electrophilic attack.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of quantum chemical reactivity descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. These descriptors, derived from DFT calculations, include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): Indicates the ability of a molecule to donate electrons.

These parameters are valuable in predicting the behavior of this compound in chemical reactions and its potential interactions with biological targets.

Molecular Docking and Interaction Studies with Chemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Validation of Computational Models Against Experimental Data

A crucial aspect of any computational study is the validation of the theoretical models against experimental data. This ensures that the computational methods used are reliable and accurately describe the properties of the molecule.

In the case of 5-(benzylthio)-1H-tetrazole, the calculated vibrational frequencies and NMR chemical shifts were compared with experimental FT-IR, FT-Raman, and NMR data. pnrjournal.com The good agreement between the theoretical and experimental values lends confidence to the computational model. pnrjournal.com For this compound, a similar validation process would be essential. This would involve synthesizing the compound, characterizing it using various spectroscopic techniques (NMR, FT-IR, UV-Vis), and then comparing these experimental results with the predictions from DFT calculations.

Methodologies for Addressing Discrepancies in Computational and Experimental Crystallographic Data

The synergy between computational chemistry and experimental crystallography is pivotal in elucidating the precise three-dimensional structure of molecules like this compound. While computational models provide deep insights into the intrinsic properties of an isolated molecule, discrepancies can arise when comparing these theoretical structures with the results obtained from experimental methods like single-crystal X-ray diffraction, which describes the molecule within a crystal lattice. Addressing these differences is crucial for a comprehensive understanding of the compound's behavior in the solid state. A multi-faceted approach, integrating various computational techniques, is typically employed to reconcile these variations.

A foundational method to bridge the gap between theoretical and experimental data is the meticulous comparison of geometric parameters. This involves a detailed analysis of bond lengths, bond angles, and torsion angles obtained from computational geometry optimizations—often performed using Density Functional Theory (DFT)—against those determined via X-ray crystallography. For instance, in studies of related benzyl-substituted heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to generate optimized molecular structures. nih.govresearchgate.net Any significant deviations between the calculated and experimental values can often be the first indicator of strong intermolecular forces or specific crystal packing effects that are not accounted for in gas-phase (isolated molecule) calculations.

To further investigate the influence of the crystalline environment, Hirshfeld surface analysis is a powerful tool. This technique provides a visual and quantitative account of intermolecular interactions within the crystal. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the molecular surface, researchers can identify and characterize close contacts between neighboring molecules, such as hydrogen bonds and van der Waals interactions. nih.gov For example, in the analysis of similar heterocyclic structures, Hirshfeld surface analysis has revealed that H···H, H···C/C···H, and O···H/H···O interactions are the most significant contributors to the crystal packing. nih.govresearchgate.net By quantifying the percentage contribution of these different interactions, a clearer picture emerges of the forces that dictate the molecule's conformation in the solid state, often explaining why it may differ from the computationally predicted gas-phase minimum energy conformation.

Another layer of analysis involves the comparison of theoretical and experimental spectroscopic data. For the closely related compound, 5-(benzylthio)-1H-tetrazole, DFT calculations have been used to predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. pnrjournal.com The agreement—or lack thereof—between the calculated and experimental spectra can provide crucial clues. For instance, shifts in vibrational frequencies can indicate the presence of specific intermolecular interactions, like hydrogen bonding, that are present in the crystal but absent in the computational model of a single molecule. pnrjournal.com Similarly, comparing theoretical and experimental chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, helps to validate the computed structure. pnrjournal.com

Furthermore, discrepancies can arise from the fact that computational calculations often predict the most stable tautomeric or conformational form in the gas phase, which may not be the form that crystallizes. A study on 5-vinyl-1H-tetrazole, for example, found that while the 1H-tautomer was calculated to be more stable in the gas phase, it was the 4H-form that was prevalent in the crystal structure. mdpi.com This highlights the importance of considering the energetic contributions of intermolecular interactions in the crystal lattice, which can stabilize a tautomer or conformer that is less favorable in isolation. By performing calculations that incorporate solvent effects or periodic boundary conditions to simulate the crystalline environment, a better agreement with experimental data can often be achieved.

To systematically address these discrepancies, researchers can employ a tiered computational approach. The initial step typically involves a gas-phase geometry optimization. If significant differences with the crystallographic data are observed, subsequent calculations can incorporate a polarizable continuum model (PCM) to approximate the dielectric environment of the crystal. For a more rigorous analysis, solid-state DFT calculations that account for the periodic nature of the crystal lattice can be performed. These advanced models provide a more accurate representation of the molecule within its crystalline environment, helping to resolve discrepancies in molecular conformation and packing.

The table below summarizes the key computational methodologies and their roles in reconciling differences between theoretical and experimental crystallographic data for compounds like this compound.

Methodology Purpose in Addressing Discrepancies Typical Software/Technique Insights Gained
Geometry Optimization (DFT) Comparison of theoretical bond lengths, angles, and dihedrals with X-ray data.Gaussian, ORCAIdentification of conformational differences between isolated molecule and crystal structure.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions in the crystal.CrystalExplorerUnderstanding of how crystal packing forces influence molecular conformation. mdpi.com
Spectroscopic Calculations (FT-IR, NMR) Comparison of theoretical spectra with experimental data to validate the structure.DFT with GIAO/PCMCorrelation of spectral shifts with specific intermolecular interactions. pnrjournal.com
Tautomer/Conformer Energy Analysis Determination of the relative stability of different molecular forms.DFT, Ab initio methodsExplanation for the crystallization of a form that is not the gas-phase minimum. mdpi.com
Solid-State DFT Calculations that explicitly model the periodic crystalline environment.VASP, CRYSTALMore accurate prediction of solid-state geometry and properties.

By integrating these computational strategies, a detailed and coherent understanding of the structural characteristics of this compound, both as an isolated molecule and within a crystalline solid, can be achieved, effectively resolving any apparent discrepancies between theoretical predictions and experimental observations.

Research Oriented Applications of 1 Benzyl 5 Methylthio 1h Tetrazole and Its Derivatives

Utility as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The 1-substituted-5-(alkylthio)-1H-tetrazole framework is a valuable scaffold in organic synthesis, serving as a precursor for more complex heterocyclic systems. The sulfur-linked group at the 5-position can be manipulated or displaced, and the tetrazole ring itself can undergo various transformations, making these compounds versatile building blocks.

A prime example is 5-(benzylthio)-1H-tetrazole, an important organic synthetic intermediate. guidechem.com It is utilized in the synthesis of various bioactive molecules. For instance, it can be reacted with chloroethanol in the presence of a base to produce 1-hydroxyethyl-5-(benzylthio)-1H-tetrazole. This product can be further transformed into 1-hydroxyethyl-5-mercapto-tetrazole, demonstrating a pathway to modify the exocyclic group and introduce new functionalities. guidechem.com

The general synthetic utility of 5-substituted tetrazoles is well-established. They are commonly prepared via [3+2] cycloaddition reactions between a nitrile and an azide (B81097). nih.govorganic-chemistry.org For thio-substituted tetrazoles, a typical route involves the reaction of an isothiocyanate with sodium azide, followed by alkylation of the resulting tetrazole-5-thiol. acs.org The reactivity of the resulting 1,5-disubstituted tetrazole allows for further functionalization. The C-S bond can be cleaved or oxidized, and the substituents on the nitrogen or sulfur can be altered, providing access to a diverse library of new chemical entities.

The tetrazole ring is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability. lifechemicals.compnrjournal.comacs.org This principle drives much of the synthetic research into creating novel tetrazole derivatives for biological evaluation.

Role in Coordination Chemistry and Ligand Design for Metal Complexes

The multiple nitrogen atoms of the tetrazole ring, along with the exocyclic sulfur atom in thioether derivatives, make 1-benzyl-5-(methylthio)-1H-tetrazole and its analogs excellent candidates for ligands in coordination chemistry. lifechemicals.compnrjournal.com These compounds can act as multidentate ligands, offering flexible coordination modes that enable the construction of diverse metal-organic complexes with tailored properties. guidechem.com

Derivatives of 1-substituted-5-thiotetrazoles can coordinate to metal ions in several ways, acting as monodentate, chelating, or bridging ligands. The specific coordination mode depends on the metal ion, the substituents on the tetrazole, and the reaction conditions.

Monodentate Coordination: The ligand can bind to a single metal center, typically through one of the ring nitrogen atoms (often N4 in 1-substituted tetrazoles) or the exocyclic sulfur atom. arkat-usa.orgresearchgate.net

Bridging Coordination: The ligand can link two or more metal centers. This is crucial for building polymeric structures. For example, 1-methyl-5-mercapto-tetrazole has been shown to act as a μ2 bridging ligand, linking two Co(III) ions. researchgate.net A novel N(3),N(4)-bridging mode has also been reported for 1-R-tetrazole-5-thiolates, where two adjacent nitrogen atoms of the ring bridge two nickel centers. researchgate.net

The combination of the "hard" nitrogen donors and the "soft" sulfur donor allows these ligands to bind to a wide range of metal ions, leading to complexes with varied geometries and electronic properties.

Metal complexes incorporating tetrazole-based ligands are being explored for their catalytic activity. The ligand framework can be tuned to influence the steric and electronic environment of the metal center, thereby controlling its catalytic performance.

A notable example is the use of a Zinc-based Metal-Organic Framework (MOF) functionalized with a tetrazole-amide ligand as a catalyst. mdpi.com This material efficiently catalyzed the cycloaddition of CO2 with epoxides to form cyclic carbonates. The catalytic activity is attributed to the synergistic action of the Lewis acidic Zn(II) centers and the Lewis basic sites on the tetrazole ring, which activate the epoxide and CO2 molecules, respectively. mdpi.com Such research highlights the potential for designing specialized catalysts by incorporating functional tetrazole ligands into well-defined metal-organic architectures.

The ability of tetrazole derivatives to act as versatile bridging ligands makes them highly suitable for the construction of Metal-Organic Frameworks (MOFs). lifechemicals.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The rigid nature of the tetrazole ring and its multiple coordination points facilitate the formation of stable, porous frameworks. nih.gov

Researchers have synthesized numerous MOFs using tetrazole-based linkers. nih.govrsc.org These frameworks often exhibit high thermal stability and chemical resistance. The uncoordinated nitrogen atoms of the tetrazole rings lining the pores of the MOF can create specific binding sites for guest molecules. For instance, a copper-based MOF with a tetrazole-pyrimidine ligand showed high selectivity for CO2 adsorption, attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org The ability to functionalize the tetrazole ligand, for example with benzyl (B1604629) and methylthio groups, offers a pathway to fine-tune the pore environment and functionality of MOFs for specific research applications like selective gas capture. lifechemicals.com

Advanced Materials Science Applications (excluding human-centric uses)

The intrinsic properties of the tetrazole ring—namely its high nitrogen content and significant positive enthalpy of formation—make its derivatives prime candidates for the development of advanced energetic materials. sci-hub.stsci-hub.box

Tetrazole-based compounds are a major focus in the field of high-energy-density materials (HEDMs). nih.gov The thermal decomposition of the tetrazole ring is highly exothermic and releases large volumes of nitrogen gas (N₂), a stable and environmentally benign product. researchgate.netuni-muenchen.de These characteristics are highly desirable for applications such as propellants, explosives, and gas generators for systems like automotive airbags. sci-hub.stsciencemadness.org

Research in this area focuses on synthesizing new tetrazole derivatives and evaluating their energetic properties. Key parameters of interest include decomposition temperature, detonation velocity, detonation pressure, and sensitivity to impact and friction. The goal is to create materials that are not only powerful but also sufficiently stable and safe to handle.

By introducing different substituents onto the tetrazole ring, such as the benzyl group at N1 and the methylthio group at C5, researchers can modulate these properties. For example, combining tetrazole moieties with other energetic groups like nitro (-NO₂) or nitramine (-NHNO₂) functionalities can significantly enhance detonation performance. sci-hub.boxrsc.org The thermal decomposition of various substituted tetrazoles typically occurs exothermically at temperatures between 190–240 °C. researchgate.net Studies on energetic salts of tetrazole derivatives have identified compounds with high detonation velocities (over 8000 m s⁻¹) and good thermal stability, making them promising candidates for advanced energetic applications. nih.gov

Development of Gas-Generating Formulations

Tetrazole derivatives are well-regarded for their high nitrogen content and significant enthalpy of formation, which leads to the liberation of a large volume of nitrogen gas upon decomposition. mdpi.comnih.gov This characteristic makes them suitable candidates for gas-generating formulations used in applications like automotive airbags and missile propellants. mdpi.comnih.gov The decomposition of the tetrazole ring is an energetic process that yields two molecules of nitrogen gas. mdpi.com Research into these compounds focuses on their thermal stability, decomposition kinetics, and the nature of the gaseous products. The inclusion of different substituents on the tetrazole ring allows for the tuning of these properties to meet specific performance requirements, such as burn rate and gas yield. nih.gov While the broader class of tetrazoles is explored for these purposes, specific research data on this compound in gas-generating systems remains a niche area requiring further investigation.

Explorations in Photographic Chemistry and Photosensitive Materials

In the realm of photographic and photoimaging sciences, tetrazole derivatives have been historically utilized as stabilizers and antifogging agents in photographic emulsions. mdpi.comnih.gov Their function is to control the formation of silver halide crystals and prevent the spontaneous development of unexposed grains, which would otherwise result in "fog" on the photographic material. More recent research has expanded into the photochemical transformations of tetrazoles for applications in organic synthesis and materials science. mdpi.com

The photolysis of tetrazoles can lead to the cleavage of the tetrazolyl ring, producing a variety of photoproducts. mdpi.comresearchgate.net This photoreactivity has been harnessed for bioconjugation chemistry, where tetrazole acts as a photoclick handle. nih.gov Specifically, tetrazole's photoreactivity with various functional groups allows for the light-induced modification of biomolecules. nih.gov For instance, light can trigger the formation of a tetrazine from a photocaged dihydrotetrazine, which can then rapidly react with a dienophile for bioorthogonal labeling. nih.gov While these applications highlight the utility of the tetrazole core in photosensitive systems, dedicated studies on this compound for these specific purposes are not extensively documented in publicly available literature.

Studies on Corrosion Inhibition Mechanisms

The prevention of metal corrosion is a critical industrial challenge, particularly in acidic environments. Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. Tetrazole derivatives, especially those containing sulfur atoms like 5-(benzylthio)-1H-tetrazole, have demonstrated significant potential in this area. earthlinepublishers.comelectrochemsci.orgelectrochemsci.org

The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface. This process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding via electron donation from the heteroatoms to the vacant d-orbitals of the metal). electrochemsci.orgmdpi.comresearchgate.net The presence of the tetrazole ring, with its four nitrogen atoms, and the sulfur atom in the methylthio or benzylthio group provide multiple active centers for adsorption. electrochemsci.org Studies on similar compounds like 1-Phenyl-1H-tetrazole-5-thiol have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgelectrochemsci.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.orgresearchgate.net

Quantum chemical calculations and molecular dynamics simulations are often employed to support experimental findings, revealing that the inhibitor molecules' frontier molecular orbitals (HOMO and LUMO) play a key role in the adsorption and inhibition process. electrochemsci.org The high inhibition efficiency of these compounds, often exceeding 95%, makes them highly effective for protecting metals like steel in harsh acidic media. earthlinepublishers.comelectrochemsci.orgelectrochemsci.org

Corrosion Inhibition Efficiency of Tetrazole Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-((benzylthio)methyl)-1H-benzo[d]imidazoleAluminum1 M Nitric Acid5 mM96.09 earthlinepublishers.com
1-Phenyl-1H-tetrazole-5-thiol (PTZ)Q235 Steel1 M HCl5 mM97.1 electrochemsci.org
1-Phenyltetrazole-5-thiol (PTT)X70 Steel0.5 M H2SO42 mM95.1 electrochemsci.org

Bioisosteric Applications in the Design of Chemical Scaffolds

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. pnrjournal.comnbinno.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activity to a chemical compound. The tetrazole group (pKa ~4.9) has an acidity comparable to that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets. nbinno.com

However, the tetrazole ring offers several advantages over a carboxylic acid. It is generally more metabolically stable, resisting common metabolic degradation pathways that can inactivate a drug molecule. nbinno.combeilstein-journals.org This enhanced stability can lead to improved pharmacokinetic profiles, such as a longer half-life and better bioavailability. nbinno.com Furthermore, the tetrazole ring is more lipophilic than the corresponding carboxylate anion, which can improve a molecule's ability to cross cell membranes. pnrjournal.com This strategic replacement has been successfully employed in the development of numerous marketed drugs, including the antihypertensive agent Losartan. lifechemicals.comresearchgate.net The this compound scaffold, therefore, serves as a valuable building block in drug discovery, providing a metabolically robust acidic moiety for optimizing lead compounds. nih.govbeilstein-journals.orgnbinno.com

Biological Applications in Research Models (excluding human clinical data)

The tetrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. beilstein-journals.org Consequently, derivatives of this compound have been synthesized and evaluated for a range of biological activities in preclinical, in vitro models.

The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Tetrazole derivatives have emerged as a promising class of compounds in this area. beilstein-journals.org Numerous studies have demonstrated that synthesizing hybrid molecules incorporating a tetrazole ring can lead to potent antibacterial agents. pnrjournal.compnrjournal.com

Derivatives featuring a tetrazole ring linked to other heterocyclic structures, such as benzimidazoles, have been synthesized and tested against various bacterial strains. pnrjournal.compnrjournal.com These compounds have shown activity against both Gram-positive bacteria, like Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. pnrjournal.compnrjournal.com The specific activity is highly dependent on the substituents attached to the core structure. For example, in one study of N-substituted alkylbenzimidazole derivatives attached to a tetrazole, different compounds showed preferential activity against either S. aureus or E. coli. pnrjournal.compnrjournal.com Another study synthesized tetrazole-S-alkyl-piperazine derivatives, with some compounds showing antibacterial activity against Enterococcus faecalis and Staphylococcus epidermidis. tandfonline.com

In Vitro Antimicrobial Activity of Tetrazole Derivatives

Compound Derivative ClassBacterial StrainActivity MetricResultReference
Tetrazole-S-alkyl-piperazine (Compound 2b)Enterococcus faecalisMIC3.90 µg/mL tandfonline.com
Tetrazole-S-alkyl-piperazine (Compound 2d)Staphylococcus epidermidisMIC7.81 µg/mL tandfonline.com
N-substituted alkylbenzimidazole-tetrazole (an2)Staphylococcus aureusQualitativeGood activity pnrjournal.com
N-substituted alkylbenzimidazole-tetrazole (an4, na5)Escherichia coliQualitativeGood activity pnrjournal.com

Fungal infections pose a significant threat, particularly to immunocompromised individuals, and the development of new antifungal drugs is a priority. nih.govresearchgate.net Azole compounds, such as fluconazole (B54011) and itraconazole, are a cornerstone of antifungal therapy. nih.govresearchgate.net These drugs typically function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. acs.orgnih.gov The inhibition of this enzyme disrupts membrane integrity and halts fungal growth. acs.org

Tetrazole derivatives have been extensively investigated as a new generation of azole antifungals. nih.govresearchgate.netnih.gov Hybridization of the tetrazole moiety with other pharmacophores is a common strategy to enhance activity and overcome resistance. nih.gov Numerous novel tetrazole derivatives have shown potent in vitro activity against a broad spectrum of pathogenic fungi, including various Candida species (C. albicans, C. glabrata, C. krusei), Cryptococcus neoformans, and Aspergillus fumigatus. acs.orgnih.govnih.gov

Studies on the mechanism of action confirm that many of these tetrazole compounds, like other azoles, inhibit CYP51. acs.org This is evidenced by the depletion of ergosterol and the accumulation of lanosterol in fungal cells treated with these compounds. acs.orgmdpi.com The high potency and broad spectrum of some of these novel tetrazoles make them promising candidates for further investigation. acs.org

In Vitro Antifungal Activity of Tetrazole Derivatives

Compound Derivative ClassFungal StrainMIC (µg/mL)Reference
Tetrazole-S-alkyl-piperazine (Compound 2f)Candida albicans3.90 tandfonline.com
Tetrazole-S-alkyl-piperazine (Compound 2b)Candida albicans7.81 tandfonline.com
Tetrazole-pyrazol-butanol (Compound 8)Candida albicans<0.008 acs.org
Tetrazole-pyrazol-butanol (Compound 11)Candida albicans<0.008 acs.org
Triazole-propanol analog (Compound 1a)Candida albicans 140530.25 nih.gov
Triazole-propanol analog (Compound 1a)Microsporum gypseum0.25 nih.gov

Insecticidal Activity Research

Research into the insecticidal properties of this compound and its close derivatives is an emerging area of study. While comprehensive data on a wide range of insects is not extensively documented in publicly available literature, preliminary studies on analogous compounds have shown promising results, suggesting that the tetrazole-thioether scaffold is a viable pharmacophore for the development of novel insecticides.

Investigations into the bioactivity of tetrazole derivatives have revealed that structural modifications to the tetrazole ring and the thioether moiety can significantly influence their insecticidal efficacy. A notable study in this domain explored the insecticidal potential of hybrid compounds that integrate a tetrazole ring with other heterocyclic systems, such as triazoles.

One such derivative, a (1-methyl-1H-tetrazol-5-yl)thiomethyl)-4H-1,2,4-triazole-5-thiol compound, has demonstrated activity against the Indian meal moth (Plodia interpunctella). researchgate.net This finding is significant as it establishes the insecticidal potential of a 1-substituted-5-(alkylthio)-1H-tetrazole structure, which is analogous to this compound.

Furthermore, another related tetrazole derivative has exhibited considerable efficacy against the carmine (B74029) spider mite (Tetranychus cinnabarinus). researchgate.net The compound was reported to achieve a kill rate of at least 98.6% at a concentration of 250 mg/L, indicating potent acaricidal, a subset of insecticidal, activity. researchgate.net

These findings underscore the potential of the 1-substituted-5-(alkylthio)-1H-tetrazole framework as a foundation for the design of new insecticidal agents. The modular nature of this chemical structure allows for systematic modifications to the substituents on the tetrazole ring and the sulfur atom, providing a pathway for structure-activity relationship (SAR) studies. Such studies are crucial for optimizing the insecticidal potency, spectrum of activity, and selectivity of these compounds.

The following table summarizes the reported insecticidal activity of tetrazole derivatives that are structurally related to this compound.

Compound/DerivativeTarget Pest SpeciesConcentrationObserved Effect
(1-methyl-1H-tetrazol-5-yl)thiomethyl)-4H-1,2,4-triazole-5-thiolIndian meal mothNot specifiedActive
A related tetrazole derivativeCarmine spider mite250 mg/LAt least 98.6% killing

It is important to note that the direct insecticidal activity of this compound has not been explicitly detailed in the reviewed literature. The data presented here is based on structurally analogous compounds, which serves as an indicator of the potential for this class of chemicals in pest management. Further research is warranted to fully elucidate the insecticidal profile of this compound and to explore the full potential of its derivatives as novel crop protection agents.

Structure Activity Relationship Sar Studies and Analogue Development in Research

Systematic Variation of Substituents at the 1- and 5-Positions of the Tetrazole Ring

The tetrazole ring, a key pharmacophore, offers two primary sites for modification: the N1-position, occupied by the benzyl (B1604629) group, and the C5-position, bearing the methylthio moiety. Research into related tetrazole derivatives has demonstrated that even subtle changes at these positions can significantly impact the compound's electronic and steric properties, thereby influencing its reactivity and biological activity.

Variations at the 1-Position: The benzyl group at the N1-position is a common starting point for derivatization. Research on related 1,5-disubstituted tetrazoles has shown that introducing various substituents on the phenyl ring of the benzyl group can modulate the compound's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the tetrazole ring, which in turn affects its interaction with biological targets. Furthermore, replacing the benzyl group with other alkyl or aryl moieties can explore the impact of steric bulk and hydrophobicity on the compound's activity. In a study of 1,5-disubstituted tetrazoles as monoamine neurotransmitter reuptake inhibitors, modifications to the substituent at the 1-position were found to influence the inhibitory effects on monoamine reuptake. nih.gov

Variations at the 5-Position: The methylthio group at the C5-position is another critical site for modification. Altering the alkyl chain length of the thioether, for example, from a methyl to an ethyl or propyl group, can impact the lipophilicity and conformational flexibility of the molecule. Additionally, replacing the methylthio group with other thio-substituted moieties, such as arylthio or heterocyclicthio groups, can introduce new interaction points, potentially enhancing binding affinity to target proteins. Studies on 5-thio-substituted tetrazole derivatives have revealed that these modifications can lead to compounds with a range of biological activities.

A systematic approach to SAR often involves creating a matrix of analogues, where various substituents at the 1-position are combined with different modifications at the 5-position. This allows for a comprehensive evaluation of the synergistic or antagonistic effects of these changes.

Design and Synthesis of Novel 1-Benzyl-5-(methylthio)-1H-tetrazole Derivatives

The design of novel derivatives of this compound is often guided by the findings from SAR studies and computational modeling. The goal is to synthesize analogues with improved potency, selectivity, and pharmacokinetic profiles.

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various synthetic routes. A common method involves the [3+2] cycloaddition reaction between an organic azide (B81097) and a nitrile. For the synthesis of this compound and its derivatives, this could involve the reaction of benzyl azide with a thiocyanate (B1210189) precursor. Alternatively, a pre-formed tetrazole ring can be N-alkylated with a benzyl halide.

For instance, the synthesis of the related compound 5-(benzylthio)-1H-tetrazole has been reported, which can serve as a precursor for N-alkylation to introduce the benzyl group at the 1-position. prepchem.com A general synthetic scheme for 1,5-disubstituted tetrazoles involves the reaction of substituted diphenyl acetonitriles with sodium azide and triethylamine (B128534) hydrochloride to form the tetrazole ring, which is then further reacted to introduce substituents at the 1-position. nih.gov

The following interactive table outlines a general synthetic approach for creating a library of 1-benzyl-5-(substituted-thio)-1H-tetrazole derivatives:

StepReactant 1Reactant 2Reagents and ConditionsProduct
1Substituted Thiol (R-SH)Cyanogen Bromide (BrCN)Base (e.g., NaOH), Solvent (e.g., Ethanol)Substituted Thiocyanate (R-SCN)
2Benzyl AzideSubstituted Thiocyanate (R-SCN)Lewis Acid Catalyst (e.g., ZnCl2), Heat1-Benzyl-5-(substituted-thio)-1H-tetrazole

This modular approach allows for the introduction of a wide variety of "R" groups at the 5-position, facilitating the exploration of the chemical space around this part of the molecule.

Impact of Structural Modifications on Chemical Reactivity Profiles

Structural modifications to the this compound scaffold can have a profound impact on its chemical reactivity. The electronic nature of the substituents on the benzyl ring can influence the acidity of the tetrazole ring, although in 1,5-disubstituted tetrazoles, the acidic proton is absent. However, the electron density of the nitrogen atoms in the ring can be modulated, affecting their ability to participate in coordination with metal ions or hydrogen bonding.

The thioether linkage at the 5-position is also susceptible to chemical transformations. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which will have significantly different electronic and steric properties. The reactivity of the thioether can also be influenced by the nature of the substituent at the 1-position. For example, an electron-withdrawing group on the benzyl ring might make the sulfur atom more electrophilic.

In a study on the ambident reactivity of enolizable 5-mercapto-1H-tetrazoles, it was observed that the substitution pattern on the tetrazole ring influenced the outcome of trapping reactions with in situ-generated thiocarbonyl S-methanides, leading to either N-H or S-H insertion products. beilstein-journals.org This highlights the subtle interplay between substituents and the reactivity of the tetrazole core.

Elucidation of Structure-Function Relationships in Research-Oriented Biological Models

To understand the biological implications of structural modifications, novel this compound derivatives are often evaluated in various research-oriented biological models. These models can range from in vitro enzyme assays to cell-based assays and, in some cases, in vivo animal models.

For example, if the parent compound shows inhibitory activity against a particular enzyme, a library of analogues would be screened to determine how changes in the substituents at the 1- and 5-positions affect this inhibition. This allows for the identification of key structural features required for potent activity.

A study on the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides demonstrated a significant enhancement in anti-leukemic activity. nih.gov The lead compound from this study, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, showed potent cytotoxicity against various tumor cell lines. nih.gov This highlights how the tetrazole ring and its substituents can play a crucial role in the biological function of a molecule.

The following interactive table presents hypothetical data from a study on a series of 1-(substituted-benzyl)-5-(methylthio)-1H-tetrazole derivatives tested for their inhibitory activity against a hypothetical enzyme.

CompoundSubstituent on Benzyl RingIC50 (µM)
1H10.5
24-Cl5.2
34-OCH315.8
44-NO22.1
52-Cl8.9

From this hypothetical data, a preliminary SAR can be established. For instance, electron-withdrawing groups at the para-position of the benzyl ring (compounds 2 and 4) appear to enhance the inhibitory activity, while an electron-donating group (compound 3) decreases it. The position of the substituent also seems to be important, as the 2-chloro substituted analogue (compound 5) is less active than the 4-chloro substituted one (compound 2).

Bioisosteric Replacement Strategies with Other Heterocyclic Systems

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The tetrazole ring itself is a well-known bioisostere of the carboxylic acid group. pnrjournal.com

In the context of this compound, bioisosteric replacement could be explored for both the tetrazole ring and its substituents. For example, the entire 1-benzyl-tetrazole moiety could be replaced with other heterocyclic systems known to have similar spatial and electronic properties, such as a 1,2,4-triazole (B32235) or an oxadiazole. A study on AT1 inhibitors showed that replacing the tetrazole moiety with less acidic heterocycles like 5-oxo-1,2,4-oxadiazole or 5-oxo-1,2,4-thiadiazole improved oral bioavailability.

The methylthio group at the 5-position could also be replaced with other bioisosteric groups. For instance, an oxygen atom to form a methoxy (B1213986) group, or a methylene (B1212753) group to create an ethyl-substituted tetrazole. Each of these changes would alter the electronic and lipophilic character of the molecule, potentially leading to different biological activities.

The benzyl group at the 1-position could be replaced by other arylmethyl groups, such as a pyridylmethyl or a thienylmethyl group, to explore the influence of different aromatic systems on the compound's properties. These bioisosteric replacement strategies are essential for fine-tuning the properties of the lead compound and optimizing its potential as a research tool or therapeutic agent.

Mechanistic Investigations of 1 Benzyl 5 Methylthio 1h Tetrazole at the Molecular Level

Detailed Exploration of Metal-Ligand Binding Mechanisms

The tetrazole moiety is well-established in coordination chemistry as a versatile ligand for a wide array of metal ions. pnrjournal.comguidechem.com Tetrazoles are classified as multi-dentate ligands, possessing four nitrogen atoms and, in the case of thiol derivatives, a sulfur atom, all of which can potentially act as donor sites for metal coordination. guidechem.com This flexibility allows for various binding modes, including monodentate, bidentate-chelating, and bridging coordination, leading to the formation of diverse metal-organic coordination networks. guidechem.com

The nitrogen atoms of the tetrazole ring, with their available lone pairs of electrons, are common coordination sites. Theoretical and structural studies on various tetrazole derivatives have shown that the N1, N2, N3, and N4 atoms can all participate in binding, depending on the metal ion's nature, the steric and electronic effects of the substituents on the tetrazole ring, and the reaction conditions. For instance, studies on other 1-substituted tetrazoles have demonstrated coordination with metal centers like silver(I) and copper(II).

In the specific case of 1-benzyl-5-(methylthio)-1H-tetrazole, the presence of the methylthio group (-S-CH₃) at the 5-position introduces an additional potential coordination site. The sulfur atom could engage in binding, possibly leading to chelation involving a nitrogen atom from the ring and the exocyclic sulfur, or it could form bridges between metal centers. The benzyl (B1604629) group at the N1 position, while primarily influencing the compound's steric profile and solubility, could also have electronic effects on the tetrazole ring, subtly modulating its ligand properties.

Despite this potential, detailed experimental or computational studies focusing specifically on the metal-ligand binding mechanisms of this compound are not extensively reported in the current body of scientific literature. The precise nature of its coordination, the stability of the resulting metal complexes, and the structural arrangements have yet to be fully elucidated.

Table 1: Potential Coordination Sites of this compound
Potential Donor AtomLocation on MoleculePossible Binding Modes
N2-NitrogenTetrazole RingMonodentate, Bridging
N3-NitrogenTetrazole RingMonodentate, Bridging
N4-NitrogenTetrazole RingMonodentate, Bridging
S-SulfurExocyclic Methylthio GroupMonodentate, Bridging, Chelating (with N4)

Kinetic and Thermodynamic Studies of Chemical Transformations

The investigation of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and transformation pathways of a chemical compound. For tetrazole derivatives, such studies can encompass a range of reactions, including cycloadditions, alkylations, and thermal decompositions. The stability of the tetrazole ring is a key characteristic, but it can undergo transformations under specific conditions.

For example, studies on related tetrazole compounds, such as 1-hydroxy-5-methyltetrazole and its salts, have utilized techniques like differential thermal analysis (DTA) to determine thermal stabilities and decomposition temperatures. Such analyses are crucial for understanding the energy content and thermal hazards associated with a compound. Computational methods, including Density Functional Theory (DFT), have also been applied to related molecules like 5-(benzylthio)-1-cylopentyl-1H-tetrazole to calculate harmonic vibrational frequencies and potential energy distributions, which can inform thermodynamic properties. researchgate.net

Insights into Molecular Recognition in Biological Research Systems

Tetrazole derivatives are of significant interest in medicinal chemistry, largely because the 5-substituted-1H-tetrazole ring is recognized as a bioisostere of the carboxylic acid group. pnrjournal.comnih.gov This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid at physiological pH, while often offering improved metabolic stability and cell membrane permeability. pnrjournal.commdpi.com This bioisosterism allows tetrazole-containing molecules to engage in similar molecular recognition events, such as hydrogen bonding, with biological targets like enzymes and receptors.

Research on analogous structures provides a framework for the potential biological activity of this compound. For example, molecular docking studies on other 1-aryl-tetrazole derivatives designed as microtubule destabilizers have shown that the nitrogen atoms of the tetrazole ring can act as crucial hydrogen bond acceptors, interacting with amino acid residues like asparagine and lysine (B10760008) in the target protein's binding site. nih.gov Similarly, other tetrazole-containing compounds have been investigated as inhibitors for enzymes such as cytosolic phospholipase A2α. nih.gov The benzyl and methylthio groups of this compound would be expected to engage in hydrophobic and other interactions within a binding pocket, contributing to binding affinity and specificity.

Analytical Methodologies for Purity and Quantification in Research Contexts

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture for identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant chromatographic technique for assessing the purity of 1-Benzyl-5-(methylthio)-1H-tetrazole. Commercial suppliers of this compound routinely use HPLC to confirm assay percentages, often reporting purities of 98% to over 99.0%. pnrjournal.comlibretexts.org The most common mode for this analysis is reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

A typical HPLC method for this compound involves a gradient elution using acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly achieved using a UV detector, as the benzyl (B1604629) and tetrazole moieties contain chromophores that absorb ultraviolet light. The retention time of the main peak is characteristic of the compound under specific conditions, while the area of the peak is proportional to its concentration, allowing for precise quantification. The presence of other peaks in the chromatogram indicates impurities, which can also be quantified.

Table 1: Representative HPLC Parameters for Tetrazole Analysis
ParameterTypical Value
Column Reverse-Phase C18 (e.g., 100 x 4.6 mm, 3.5 µm)
Mobile Phase A Water with 0.05% Phosphoric Acid or Formic Acid
Mobile Phase B Acetonitrile
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC)

While less common than HPLC for routine purity testing of this specific compound, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a viable technique for analyzing tetrazole derivatives. bohrium.com Given that this compound is a solid with a melting point of 135-138 °C, it possesses sufficient thermal stability and volatility for GC analysis. The technique is well-suited for identifying volatile impurities or byproducts from its synthesis. A standard GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column (e.g., a DB-5 type) to a detector, such as a flame ionization detector (FID) or a mass spectrometer.

Advanced Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods provide information about molecular structure and can be adapted for highly accurate quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is primarily used for structural elucidation, and the ¹H and ¹³C NMR spectra for this compound have been well-characterized. pnrjournal.com For quantitative purposes, Quantitative NMR (qNMR) is an increasingly important primary method. qNMR determines the purity or concentration of a substance by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and weight.

The ¹H NMR spectrum of this compound features distinct, well-resolved signals for the benzyl protons and the methyl protons, making it an excellent candidate for qNMR. By using a suitable internal standard that does not have overlapping signals, a highly accurate and precise assay can be performed without the need for a specific reference standard of the analyte itself.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the UV-Vis range. wepub.org The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. scribd.com To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several solutions of the pure compound at known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax) to ensure the highest sensitivity. Once the calibration curve is established, the concentration of an unknown sample solution can be determined by measuring its absorbance and interpolating from the curve. While highly sensitive, UV-Vis spectroscopy is generally less specific than chromatographic methods and is best suited for analyzing samples with few or no interfering substances. libretexts.org

Application of Elemental Analysis in Research

Elemental analysis is a fundamental technique used in chemistry to determine the elemental composition (by percentage) of a compound. In a research context, it is crucial for verifying the identity and purity of newly synthesized compounds. beilstein-journals.org For this compound, the theoretical elemental composition is calculated from its molecular formula, C₈H₈N₄S.

The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur are compared against these theoretical values. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized and that it is of high purity.

Table 3: Elemental Composition of this compound
ElementSymbolAtomic WeightNumber of AtomsTotal WeightTheoretical %
CarbonC12.01896.0849.98%
HydrogenH1.0188.084.20%
NitrogenN14.01456.0429.16%
SulfurS32.07132.0716.69%
Total 192.27 100.00%

Future Research Directions and Emerging Opportunities for 1 Benzyl 5 Methylthio 1h Tetrazole

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of 1-benzyl-5-(methylthio)-1H-tetrazole is poised for transformation through the adoption of green chemistry principles. Traditional synthetic routes for tetrazole derivatives often involve multi-step processes and the use of hazardous reagents. chemijournal.com Future research could focus on developing one-pot, multicomponent reactions which are inherently more atom-economical and efficient. researchgate.netnih.govnih.gov

Key opportunities include:

Solvent Selection: Moving away from conventional volatile organic compounds towards greener alternatives such as water, ionic liquids, or solvent-free conditions (neat reactions). nih.govmdpi.comorganic-chemistry.org The use of aqueous micellar solutions, employing surfactants like tetradecyltrimethylammonium bromide (TTAB), could provide a hydrophobic reaction environment, eliminating the need for organic solvents. mdpi.com

Catalysis: Exploring metal-free heterogeneous catalysts, such as mesoporous silica (B1680970) (e.g., OSU-6), which offer high yields, mild reaction conditions, and the significant advantage of being reusable. mdpi.com The development of nanocatalysts also presents a promising avenue for enhancing reaction efficiency and selectivity under green conditions. dntb.gov.ua

Energy Sources: Investigating alternative energy sources like microwave irradiation or grinding techniques can drastically reduce reaction times and energy consumption compared to conventional heating. chemijournal.comresearchgate.netresearchgate.net

Table 1: Potential Green Chemistry Approaches for Synthesis

Approach Description Potential Advantages
Aqueous Micellar Synthesis Use of water as a solvent with surfactants to create reaction microenvironments. Eliminates hazardous organic solvents, biodegradable. mdpi.com
Heterogeneous Catalysis Employing solid-phase catalysts that are easily separated from the reaction mixture. Catalyst reusability, simplified purification, reduced waste. mdpi.com
Microwave-Assisted Synthesis Using microwave energy to accelerate chemical reactions. Shorter reaction times, increased yields, lower energy use. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form the final product. High atom economy, operational simplicity, reduced waste streams. beilstein-journals.orgnih.gov

Computational Design and Prediction of Novel Derivatives and Applications

Computational chemistry offers a powerful toolkit for accelerating the discovery of novel derivatives of this compound and predicting their properties and potential applications. By leveraging theoretical models, researchers can screen virtual libraries of compounds and prioritize synthetic efforts, saving significant time and resources.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to investigate the structural, electronic, and vibrational properties of the molecule, similar to studies performed on its isomer, 5-(benzylthio)-1H-tetrazole. pnrjournal.com These calculations can predict molecular geometry, orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and spectral data (IR, NMR), providing deep insights into the molecule's reactivity and intermolecular interactions. pnrjournal.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By designing and synthesizing a library of derivatives, QSAR models can be developed to correlate specific structural modifications with changes in biological activity or material properties.

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like proteins or enzymes. nih.govnih.gov This is particularly relevant as the tetrazole ring is a well-known bioisostere for the carboxylic acid group. pnrjournal.commdpi.com

Table 2: Prospective Computational Studies and Predictable Properties

Computational Method Target Properties and Applications
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts, electronic properties (HOMO-LUMO gap), reactivity descriptors. pnrjournal.comnih.gov
Molecular Dynamics (MD) Simulation Conformational analysis, interaction with solvents, stability of complexes with other molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity to guide the design of more potent derivatives.
Molecular Docking Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors) for drug design. nih.govsemanticscholar.org

Integration into Hybrid Functional Materials and Multicomponent Systems

The unique structural combination of a benzyl (B1604629) group, a thioether linkage, and a tetrazole ring makes this compound an attractive building block for novel hybrid functional materials. The tetrazole moiety, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions, opening pathways to the construction of metal-organic frameworks (MOFs) or coordination polymers. pnrjournal.com

Emerging opportunities in this area include:

Coordination Chemistry: Investigating the coordination of this compound with various metal centers to create new complexes. These materials could possess interesting properties such as fluorescence, magnetism, or catalysis. guidechem.com

Polymer Science: Incorporating the molecule as a monomer or a functional additive into polymer chains. The high nitrogen content of the tetrazole ring could enhance the thermal stability of polymers. guidechem.com

Multicomponent Crystals: Exploring the co-crystallization of this compound with other organic molecules to form multicomponent systems with tailored physical properties, such as solubility or stability.

Exploration of New Catalytic Paradigms

While the catalytic properties of this compound itself are unexplored, its structure suggests potential applications within the field of catalysis. The tetrazole ring and the sulfur atom can act as coordination sites for metal ions, making the molecule a candidate for use as a ligand in organometallic catalysis.

Future research could investigate:

Ligand Synthesis: Using this compound as a ligand to synthesize novel transition metal complexes.

Catalytic Activity Screening: Testing these newly synthesized complexes for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand can be tuned by modifying the substituents on the benzyl ring, allowing for the fine-tuning of the catalyst's performance.

Expansion into Chemical Probe Development and Biological Tool Design

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group to improve metabolic stability and cell membrane permeability. nih.govmdpi.com This precedent provides a strong rationale for exploring this compound and its derivatives as potential biological tools or therapeutic agents.

Avenues for future exploration comprise:

Design of Enzyme Inhibitors: Many enzymes recognize and bind carboxylate substrates. Derivatives of this compound could be designed as inhibitors for such enzymes, with potential applications in various disease areas. chemimpex.com

Development of Chemical Probes: By incorporating reporter tags (e.g., fluorescent dyes or biotin) into the molecular structure, derivatives could be developed as chemical probes to study biological pathways or validate new drug targets.

Antimicrobial and Anticancer Screening: Given the broad spectrum of biological activities reported for other tetrazole derivatives, screening this compound and its analogues against various cancer cell lines and microbial strains is a logical next step. nih.govbeilstein-journals.orgnih.gov The unique combination of the benzyl and methylthio groups may lead to novel structure-activity relationships.

Q & A

Q. Q1. What are the most reliable synthetic routes for 1-Benzyl-5-(methylthio)-1H-tetrazole, and how can reaction conditions be optimized?

Answer:

  • Traditional methods involve nucleophilic substitution or cycloaddition reactions. For example, nitrile-azide cycloaddition using NaN₃ and NH₄Cl in DMF at 80–100°C .
  • Advanced optimization : Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 at 70–80°C improves yield and reduces side products .
  • Continuous flow synthesis (microreactors with HN₃) enhances safety and scalability for 5-substituted tetrazoles . Monitor progress via TLC and purify via recrystallization in aqueous acetic acid .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key peaks include benzyl protons (δ 4.5–5.0 ppm) and methylthio groups (δ 2.5–3.0 ppm) .
  • IR : Confirm S–C and N–N stretches (600–700 cm⁻¹ and 1400–1500 cm⁻¹, respectively) .
  • X-ray crystallography resolves tautomerism and solid-state packing (e.g., CCDC 1538327 for analogous tetrazole derivatives) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can researchers resolve contradictions in reported yields for tetrazole synthesis under varying catalytic conditions?

Answer:

  • Controlled experiments : Compare catalysts (e.g., TBAF vs. Nano-TiCl₄·SiO₂) under identical solvent/temperature conditions .
  • Theoretical modeling : Use DFT to study transition states and identify rate-limiting steps (e.g., azide-nitrile cycloaddition barriers) .
  • Patents/literature gaps : Cross-reference methodologies in Scopus/Web of Science to identify unreported variables (e.g., moisture sensitivity) .

Q. Q4. What strategies mitigate regioselectivity challenges in synthesizing 5-substituted tetrazoles?

Answer:

  • Steric/electronic tuning : Electron-withdrawing groups on nitriles favor 1,5-regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in [2+3] cycloadditions .
  • In situ monitoring : Use Raman spectroscopy to track azide consumption and adjust stoichiometry dynamically .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How can researchers design experiments to evaluate the antimicrobial potential of this compound?

Answer:

  • Comparative SAR : Test against analogs (e.g., 5-(benzylthio)-1-mesityl-1H-tetrazole) to assess the role of the mesityl group .
  • Bioassay protocols : Use MIC assays (e.g., against S. aureus and E. coli) with positive controls (ciprofloxacin) and solvent blanks .
  • Docking studies : Model interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. Q6. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : SwissADME or ADMETLab 2.0 for bioavailability, LogP, and CYP450 interactions .
  • MD simulations : GROMACS to study membrane permeability over 100 ns trajectories .
  • Fragment-based design : Merge tetrazole scaffolds with known pharmacophores (e.g., benzothiazoles) .

Data Interpretation and Theoretical Frameworks

Q. Q7. How should researchers address discrepancies between experimental and computational bond lengths in crystallographic studies?

Answer:

  • Error analysis : Compare X-ray data (e.g., C–N bond lengths) with DFT-optimized geometries using Gaussian09 .
  • Thermal motion correction : Apply Hirshfeld surface analysis to account for lattice vibrations .
  • Multi-method validation : Cross-check with neutron diffraction (where feasible) for hydrogen positions .

Q. Q8. What theoretical frameworks guide the design of experiments involving this compound?

Answer:

  • Conceptual alignment : Link hypotheses to established theories (e.g., HSAB principle for sulfur reactivity) .
  • Mechanistic pathways : Use frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions .
  • Retrosynthetic planning : Apply Corey’s logic to deconstruct target molecules into feasible precursors .

Advanced Experimental Design

Q. Q9. How can researchers optimize reaction conditions for gram-scale synthesis without compromising purity?

Answer:

  • DoE (Design of Experiments) : Use Taguchi methods to test temperature, catalyst loading, and solvent ratios .
  • In-line purification : Couple flow reactors with scavenger columns to remove excess azides .
  • Green chemistry metrics : Calculate E-factors and atom economy to minimize waste .

Q. Q10. What methodologies validate the tautomeric stability of this compound in solution?

Answer:

  • VT-NMR : Analyze temperature-dependent shifts (e.g., 25–80°C) to detect tautomer interconversion .
  • UV-Vis solvatochromism : Correlate λₘₐₓ with solvent polarity (Kamlet-Taft parameters) .
  • Theoretical corroboration : Compare experimental data with MD simulations of solvent-solute interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.